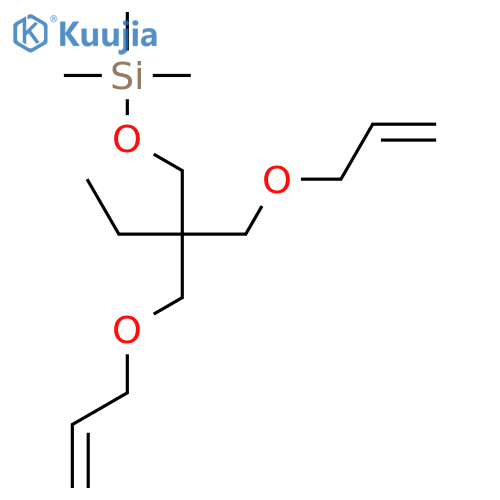Cas no 211923-87-4 (2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE)

211923-87-4 structure
商品名:2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE
CAS番号:211923-87-4
MF:C15H30O3Si
メガワット:286.482406139374
MDL:MFCD00156439
CID:890488
PubChem ID:86204655
2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE 化学的及び物理的性質
名前と識別子
-
- 2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE
- 2,2-bis(prop-1-en-2-yloxymethyl)butoxy-trimethylsilane
- 211923-87-4
- ZWHMUNZPBINKBE-UHFFFAOYSA-N
- 2,2-bis(prop-2-enoxymethyl)butoxy-trimethylsilane
- 2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane, 95%
- (2,2-Bis((allyloxy)methyl)butoxy)trimethylsilane
- 2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane
- SCHEMBL3308475
- MFCD00156439
-
- MDL: MFCD00156439
- インチ: InChI=1S/C15H30O3Si/c1-7-10-16-12-15(9-3,13-17-11-8-2)14-18-19(4,5)6/h7-8H,1-2,9-14H2,3-6H3
- InChIKey: ZWHMUNZPBINKBE-UHFFFAOYSA-N
- ほほえんだ: CCC(COCC=C)(COCC=C)CO[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 286.19600
- どういたいしつりょう: 286.19642135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 12
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- 密度みつど: 0,892 g/cm3
- ふってん: 140-144°C 25mm
- 屈折率: 1.4367
- PSA: 27.69000
- LogP: 3.63950
2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
- TSCA:No
2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB108721-25 g |
2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane, 95%; . |
211923-87-4 | 95% | 25 g |
€49.40 | 2023-07-20 | |
| abcr | AB108721-25g |
2,2-Bis(allyloxymethyl)-1-trimethylsiloxybutane, 95%; . |
211923-87-4 | 95% | 25g |
€49.40 | 2023-09-19 |
2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
211923-87-4 (2,2-BIS(2-ALLYLOXYMETHYL)-1-TRIMETHYLSILOXYBUTANE) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
